REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][CH2:11][S:12]S(=O)(=O)O)=[CH:2]1.CCOCC>P(=O)(O)(O)O>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][CH2:11][SH:12])=[CH:2]1
|
Name
|
Thiosulfuric acid S-[2-(1H-indol-3-yl)-ethyl]ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=CC=CC=C12)CCSS(O)(=O)=O
|
Name
|
O-sodium
|
Quantity
|
5.04 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
105 mL
|
Type
|
solvent
|
Smiles
|
P(O)(O)(O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ether
|
Type
|
CONCENTRATION
|
Details
|
the organic phases were concentrated to dryness by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C2=CC=CC=C12)CCS
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |